molecular formula C17H15NO2 B2807803 4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile CAS No. 1443979-26-7

4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile

Cat. No.: B2807803
CAS No.: 1443979-26-7
M. Wt: 265.312
InChI Key: HMXMGBYVCZQHCC-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a nitrile group (-CN) attached to a butane backbone, which also contains a methoxyphenyl and a phenyl group. The compound’s structure imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine to catalyze the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent used.

Scientific Research Applications

4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenyl)piperazin-1-yl(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: Known for its significant anti-HIV activity.

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Exhibits cytotoxic activity against breast cancer cells.

    4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate: Shows higher α-glucosidase inhibition activity than standard drugs.

Uniqueness

4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(3-methoxyphenyl)-4-oxo-3-phenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-15-9-5-8-14(12-15)17(19)16(10-11-18)13-6-3-2-4-7-13/h2-9,12,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXMGBYVCZQHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(CC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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